molecular formula C5H2BrClN2O2 B1413562 6-Bromo-3-chloro-2-nitropyridine CAS No. 1805485-96-4

6-Bromo-3-chloro-2-nitropyridine

Cat. No.: B1413562
CAS No.: 1805485-96-4
M. Wt: 237.44 g/mol
InChI Key: SIHUBOUXEKQVOS-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C5H2BrClN2O2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitration: The compound can be synthesized through a multi-step process involving the halogenation of pyridine followed by nitration. The halogenation step typically involves the use of bromine and chlorine sources, while the nitration step uses nitric acid in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The nitro group in this compound can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-Bromo-3-chloro-2-aminopyridine.

  • Substitution: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-chloro-2-nitropyridine is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in the design and synthesis of new medicinal compounds with potential therapeutic applications.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-chloro-2-nitropyridine exerts its effects depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-3-chloro-2-nitropyridine is similar to other halogenated nitropyridines, such as 2-chloro-6-bromopyridine and 3-nitro-2-chloropyridine. its unique combination of halogens and nitro groups makes it particularly reactive and versatile compared to these compounds. The presence of both bromine and chlorine atoms allows for a wider range of substitution reactions, enhancing its utility in organic synthesis.

Properties

IUPAC Name

6-bromo-3-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHUBOUXEKQVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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